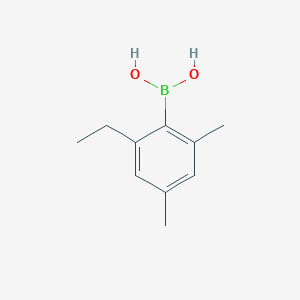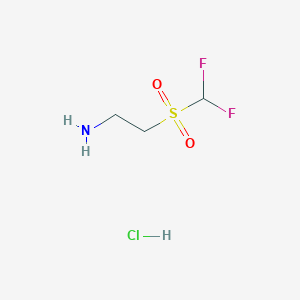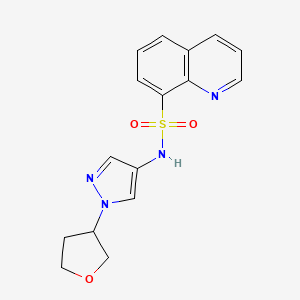![molecular formula C17H13ClN2O2S2 B2916296 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone CAS No. 866136-51-8](/img/structure/B2916296.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone” is an organosulfur compound. It is a sulfone, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . The central sulfur atom in the sulfonyl group is hexavalent and is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .
Synthesis Analysis
Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They participate in palladium-catalyzed amidation reactions in the presence of low CO pressures and an iodide salt . They can also be employed in polyetherification reactions .Molecular Structure Analysis
The molecular structure of sulfones features the sulfonyl functional group. The central sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms . The molecular weight of a similar compound, 4-Chlorophenyl phenyl sulfone, is 252.72 .Chemical Reactions Analysis
Sulfones are relatively inert chemically and are able to resist decomposition at elevated temperatures . They can be used as a temporary modulator of chemical reactivity, facilitating a variety of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfones can vary. For instance, 4-Chlorophenyl phenyl sulfone, a similar compound, has a melting point of 90-94 °C and is soluble in acetone, benzene, dioxane, hexane, and isopropanol .Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides
In a study by Tapaswi et al. (2015), 2,2′-Bis(thiophenyl)benzidine (BTPB) and 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB) were synthesized, leading to the creation of transparent polyimides with high refractive indices and good thermomechanical stabilities. These compounds show potential for use in applications requiring transparent materials with high refractive indices, such as optical devices (Tapaswi et al., 2015).
Heterocycle Synthesis
Shibuya (1984) explored the reaction of certain compounds to create a variety of heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This research is significant in the field of organic chemistry, especially for the synthesis of complex organic compounds (Shibuya, 1984).
Molecular Structure Analysis
Adamovich et al. (2017) conducted a study to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound closely related to 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone. This study contributes to understanding the molecular architecture of biologically active compounds (Adamovich et al., 2017).
Cytotoxic Activity Analysis
Stolarczyk et al. (2018) investigated the synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, including a compound structurally similar to the one . Their research provides insights into the potential medical applications of these compounds, particularly in cancer treatment (Stolarczyk et al., 2018).
Polymer Synthesis and Properties
Yan et al. (2005) synthesized polyimides from bis(dicarboxylphenylthio)diphenyl sulfone dianhydrides, demonstrating the potential of sulfur-containing aromatic PIs in various industrial applications due to their good solubility and thermal stability (Yan et al., 2005).
Safety and Hazards
The safety data sheet for Bis(4-chlorophenyl) sulfone, a related compound, indicates that it may form combustible dust concentrations in air and causes serious eye irritation. Precautionary measures include washing hands and face thoroughly after handling, wearing eye/face protection, and storing in a well-ventilated place with a tightly closed container .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGRQKYQPMBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)
![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2916220.png)
![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)
![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)


![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)
